molecular formula C7H12O3 B14034449 (R)-Oxepane-4-carboxylic acid

(R)-Oxepane-4-carboxylic acid

Cat. No.: B14034449
M. Wt: 144.17 g/mol
InChI Key: LUTVJDHKNWWRKO-ZCFIWIBFSA-N
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Description

Significance of Chiral Oxepanes and Carboxylic Acids in Advanced Organic Synthesis and Chemical Biology

Chiral oxepanes and carboxylic acids are fundamental components in the landscape of contemporary chemical research, each contributing unique properties and functionalities that make them invaluable in both advanced organic synthesis and chemical biology.

The oxepane (B1206615) motif, a seven-membered cyclic ether, is a core structure in a diverse array of biologically active natural products, particularly those of marine origin. mdpi.comodu.edu These natural products exhibit a wide range of biological effects, from potent cytotoxicity against cancer cell lines to other significant medicinal properties. mdpi.comodu.edu The inherent three-dimensional structure of the oxepane ring makes it a "privileged" scaffold, meaning it is a molecular framework that is repeatedly found in nature to bind to multiple protein targets, thus being enriched in bioactivity. nih.govresearchgate.net The synthesis of these complex structures is a significant challenge due to the enthalpic and entropic barriers associated with forming seven-membered rings. odu.eduacs.org Consequently, the development of stereoselective methods to construct chiral oxepanes is a highly sought-after goal in organic synthesis. acs.orgnih.govacs.orgacs.org Researchers have developed various strategies, including ring-closing metathesis, to create libraries of oxepane-containing compounds for biological screening. nih.govnih.gov These efforts have led to the discovery of novel small-molecule modulators of biological pathways, such as the Wnt signaling pathway. nih.govnih.gov

Carboxylic acids (R-COOH) are one of the most fundamental functional groups in organic chemistry, serving as versatile building blocks and key intermediates in multi-step syntheses. numberanalytics.comschoolwires.net Their importance stems from their reactivity and ability to be converted into a wide range of other functional groups like esters, amides, and acyl chlorides. numberanalytics.comdocbrown.infobritannica.com Common methods for their synthesis include the oxidation of primary alcohols and aldehydes, the hydrolysis of nitriles or esters, and the carbonylation of organic halides. numberanalytics.combritannica.comacs.orgorganic-chemistry.org In chemical biology, carboxylic acids are ubiquitous, playing crucial roles in metabolic processes and the structure of biomolecules. numberanalytics.com Optically active carboxylic acids, in particular, are of immense interest as many biologically active compounds, including pharmaceuticals and agrochemicals, require a specific stereoisomer for their desired function. google.com

The combination of a chiral oxepane scaffold with a carboxylic acid functionality, as seen in (R)-Oxepane-4-carboxylic acid, thus represents a molecule with significant potential as a building block for creating novel, complex, and biologically active compounds.

Historical Context and Evolution of Research on Seven-Membered Oxygen Heterocyclic Scaffolds

The study of seven-membered heterocyclic compounds, including those containing an oxygen atom (oxepanes), has evolved significantly over the decades, driven by their discovery in nature and their unique chemical properties. nih.gov Initially, seven-membered heterocycles like oxepins were identified in natural products such as alkaloids and terpenes. researchgate.net The field has since expanded to include a vast number of natural and synthetic compounds with diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. nih.gov

The oxepane ring system, in particular, gained prominence with the isolation of a multitude of complex polyether natural products from marine sources like algae, sponges, and corals. mdpi.com These molecules, often featuring multiple oxepane rings, presented formidable synthetic challenges that spurred the development of new synthetic methodologies. odu.eduacs.org Early synthetic efforts were often hampered by the difficulty of forming the seven-membered ring.

A significant leap forward in the synthesis of oxepanes came with the advent of modern catalytic methods. Ring-closing metathesis (RCM), particularly using ruthenium-based catalysts like the Grubbs and Hoveyda-Grubbs catalysts, has become a powerful and widely used strategy for constructing the oxepane ring from acyclic precursors. nih.govresearchgate.netresearchgate.netrsc.org Other synthetic strategies include various cyclization reactions (radical, Lewis acid-mediated), rearrangements, and ring expansions of smaller rings like pyranoses. odu.edursc.org The ability to access these scaffolds from readily available starting materials, such as carbohydrates, has further accelerated research in this area. odu.edu This evolution from isolation and structural elucidation to the development of robust and stereoselective synthetic routes has enabled the creation of compound libraries for drug discovery and chemical biology, allowing scientists to systematically explore the biological relevance of the oxepane scaffold. nih.govacs.org

Current Research Landscape for Optically Active Heterocyclic Carboxylic Acids

The field of optically active heterocyclic carboxylic acids is a dynamic and expanding area of research, driven by the high demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and materials science industries. google.comresearchgate.net These molecules serve as crucial chiral building blocks and intermediates for the synthesis of complex target molecules.

A major focus of current research is the development of efficient and highly selective methods for their preparation. Asymmetric hydrogenation is a prominent technique, where prochiral unsaturated carboxylic acids are hydrogenated using chiral transition metal catalysts, such as those based on ruthenium-phosphine complexes, to produce saturated carboxylic acids with high enantiomeric excess. google.comresearchgate.net Other synthetic approaches include the use of chiral auxiliaries, enzymatic resolutions, and diastereomeric salt formation to separate enantiomers. researchgate.net

Researchers are actively exploring the synthesis of novel heterocyclic carboxylic acids with diverse ring systems and functionalities. For instance, methods have been developed for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported amino acids. nih.gov The synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which are important medical intermediates, has also been reported. google.com

The application of these compounds is also a key research area. They are not only used as intermediates but also as final products with specific functions. For example, optically active 2-methylchroman-2-carboxylic acid derivatives have been prepared and studied as new chiral dopants for nematic liquid crystals. researchgate.net The continuous development of new synthetic methods and the exploration of novel applications ensure that optically active heterocyclic carboxylic acids will remain a vibrant and important field of chemical research. oup.comelsevierpure.com

Data Table 1: Properties of Oxepane-4-carboxylic Acid

PropertyValue
CAS Number933747-23-0 (unspecified stereochemistry)
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
IUPAC NameOxepane-4-carboxylic acid
SMILESC1CC(C(=O)O)CCOC1

Note: Data corresponds to the general structure of oxepane-4-carboxylic acid. The (R)-isomer will have these properties, with its specific stereochemistry denoted.

Data Table 2: Representative Bioactive Natural Products Containing the Oxepane Motif

Natural ProductSourceNoted Biological Activity
JanoxepinAspergillus janus (fungus)Antiplasmodial effects against Plasmodium falciparum
SipholenolsMarine SpongesReversal of P-glycoprotein-mediated multidrug resistance in cancer cells
Hemibrevetoxin BKarenia brevis (dinoflagellate)Neurotoxic
LaurencinLaurencia species (red algae)Antiviral, Antitumor

This table provides examples of the diverse biological activities found in natural products containing the oxepane scaffold, highlighting the significance of this structural motif. mdpi.comthieme-connect.com

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(4R)-oxepane-4-carboxylic acid

InChI

InChI=1S/C7H12O3/c8-7(9)6-2-1-4-10-5-3-6/h6H,1-5H2,(H,8,9)/t6-/m1/s1

InChI Key

LUTVJDHKNWWRKO-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@H](CCOC1)C(=O)O

Canonical SMILES

C1CC(CCOC1)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for R Oxepane 4 Carboxylic Acid

Enantioselective Synthesis Strategies

The creation of the specific (R) stereocenter at the 4-position of the oxepane (B1206615) ring requires precise control over the reaction's stereochemical outcome. Several enantioselective approaches have been developed to achieve this. pressbooks.pub

Chiral Catalyst-Mediated Approaches (e.g., asymmetric catalysis, biocatalysis)

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. pressbooks.pub This approach utilizes a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. pressbooks.pub For instance, rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones has been successfully employed to construct chiral seven-membered rings with high enantioselectivity. rsc.org Another potent strategy involves the use of chiral Brønsted acids. acs.org Newly developed BINOL-derived Brønsted C–H acids have demonstrated high activity and excellent enantioselectivity in various asymmetric reactions, including those that could be adapted for the synthesis of chiral oxepane precursors. acs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative. For example, the enantioselective hydrolysis of a prochiral epoxide precursor by a specific hydrolase can yield a chiral diol, which can then be cyclized to form the desired (R)-oxepane derivative. rsc.org This method takes advantage of the inherent stereoselectivity of enzymes to produce the target molecule with high enantiomeric purity. rsc.org

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. wikipedia.org This strategy has been widely used in asymmetric synthesis. williams.edunih.govsigmaaldrich.comscielo.org.mx

In the context of synthesizing (R)-Oxepane-4-carboxylic acid, a chiral auxiliary could be attached to a precursor molecule. For example, an achiral dicarboxylic acid derivative could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. williams.edu Subsequent diastereoselective reactions, like an alkylation or a conjugate addition, would be directed by the chiral auxiliary to create the desired stereocenter. williams.edunih.gov Finally, cleavage of the auxiliary would yield the enantiomerically enriched oxepane-4-carboxylic acid. williams.edu

Chiral Pool Approaches Utilizing Natural Precursors

The chiral pool refers to the collection of readily available, enantiomerically pure natural products, such as carbohydrates and amino acids, that can be used as starting materials in synthesis. wikipedia.orgresearchgate.net This approach leverages the existing chirality of these natural precursors to build complex chiral molecules. wikipedia.org

Carbohydrates are particularly attractive starting materials for the synthesis of polyoxygenated oxepanes due to their inherent stereochemistry. rsc.orgresearchgate.net For example, a multi-step synthesis starting from a readily available sugar like D-ribose can be envisioned. rsc.org The sugar's stereocenters would be strategically manipulated and the carbon backbone extended to form a suitable acyclic precursor for subsequent cyclization into the (R)-oxepane ring system. rsc.org This method avoids the need for a separate enantioselective step as the chirality is carried over from the natural starting material. wikipedia.org

Ring-Forming Reactions for the Oxepane Core

The construction of the seven-membered oxepane ring is a critical step in the synthesis of (R)-Oxepane-4-carboxylic acid. Several ring-forming reactions have proven effective for this purpose. rsc.orgrsc.org

Ring-Closing Metathesis (RCM) as a Key Strategy

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of medium-sized rings, including oxepanes. rsc.orgrsc.orgthieme-connect.comnih.govacs.org This reaction, often catalyzed by ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene byproduct. rsc.orgresearchgate.net

The general strategy involves the synthesis of an acyclic precursor containing two terminal double bonds. For the synthesis of an oxepane, this precursor would typically be a di-allylic ether derivative. rsc.org Treatment of this diene with an RCM catalyst promotes the formation of the seven-membered oxepine ring. rsc.orgacs.org Subsequent reduction of the double bond within the ring would then yield the saturated oxepane core. rsc.org The versatility of RCM allows for the incorporation of various functional groups, making it a highly adaptable strategy for the synthesis of complex oxepane-containing molecules. rsc.orgresearchgate.net

Table 1: Examples of Catalysts Used in Ring-Closing Metathesis for Oxepane Synthesis

Catalyst Description Reference
Grubbs' First Generation Catalyst A ruthenium-based catalyst widely used in early RCM applications. rsc.org
Grubbs' Second Generation Catalyst Offers improved activity and stability compared to the first generation.
Hoveyda-Grubbs Catalysts A class of ruthenium catalysts with a chelating benzylidene ligand, known for their high efficiency and stability. researchgate.net researchgate.net

Lewis Acid-Mediated Cyclizations and Rearrangements

Lewis acid-mediated reactions provide another important avenue for the construction of the oxepane ring. rsc.orgnih.govnih.govpurdue.edu These reactions can involve the cyclization of acyclic precursors or the rearrangement of existing ring systems. rsc.org

One common approach is the Lewis acid-catalyzed cyclization of a hydroxy-epoxide or a similar acyclic precursor. rsc.org The Lewis acid activates the epoxide, making it susceptible to intramolecular attack by the hydroxyl group, leading to the formation of the seven-membered ring. rsc.org Various Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), have been employed for this purpose. rsc.orgnih.gov The diastereoselectivity of these cyclizations can often be controlled by the stereochemistry of the starting material. nih.gov

Lewis acids can also mediate ring-expansion reactions to form oxepanes from smaller, more readily available rings like pyranoses. rsc.org For instance, treatment of a suitably functionalized pyranose derivative with a Lewis acid can induce a skeletal rearrangement, leading to the expansion of the six-membered ring to a seven-membered oxepane. rsc.org

Table 2: Common Lewis Acids in Oxepane Synthesis

Lewis Acid Application Reference
Boron trifluoride etherate (BF₃·OEt₂) Catalyzes cyclizations and ring expansions. rsc.orgnih.gov rsc.orgnih.gov
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) Used in Prins-type cyclizations to form oxepane derivatives. nih.govpurdue.edu nih.govpurdue.edu
Indium(III) trifluoromethanesulfonate (In(OTf)₃) Catalyzes oxonium-ene type reactions that can lead to cyclic ethers. nih.gov nih.gov

Radical Cyclization Pathways

Radical cyclizations represent a powerful strategy for the formation of carbocyclic and heterocyclic systems, including the oxepane core. rsc.org These reactions typically proceed by generating a radical species that subsequently undergoes an intramolecular addition to an unsaturated functional group, such as an alkene or alkyne, to form the seven-membered ring. researchgate.net The regioselectivity of the cyclization (e.g., 7-endo vs. 6-exo) is a critical factor and can be influenced by the substitution pattern of the acyclic precursor and the reaction conditions.

In the context of oxepane synthesis, a common approach involves the generation of an oxygen-centered or carbon-centered radical from a suitably functionalized acyclic precursor. For instance, a β-alkoxyacrylate or a related substrate can be used to generate a radical that cyclizes to form the oxepane ring system. acs.org The reaction is typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a radical mediator like tributyltin hydride (Bu3SnH) or, more recently, tris(trimethylsilyl)silane (B43935) (TTMSS) for less toxic alternatives. scholaris.ca Photoredox catalysis has also emerged as a mild and efficient way to generate the necessary radical intermediates under visible-light irradiation. acs.org

Table 1: Key Reagents in Radical Cyclization for Heterocycle Synthesis

Reagent/Condition Role Typical Application
Tributyltin hydride (Bu3SnH) Hydrogen atom donor/chain carrier Classical method for reductive radical cyclizations. scholaris.ca
Tris(trimethylsilyl)silane (TTMSS) Less toxic alternative to tin hydrides Used in modern, greener radical reactions. scholaris.ca
AIBN, Benzoyl peroxide Radical Initiator (thermal) Initiates the radical chain process upon heating.

A representative strategy might involve a precursor containing a tethered halide and a distant double bond. The reductive cleavage of the carbon-halogen bond generates a carbon-centered radical, which then undergoes a 7-endo-trig cyclization onto the alkene to forge the oxepane ring. The stereochemistry of the final product, including the (R)-configuration at C4, must be set in the acyclic precursor or controlled during the cyclization event.

Ring Expansion and Homologation Strategies

Ring expansion and homologation methods provide an alternative and often highly effective route to the oxepane skeleton, circumventing the challenges of direct 7-membered ring cyclization. rsc.orgresearchgate.net These strategies typically start with smaller, more readily available five- or six-membered rings and expand them to the desired oxepane structure. researchgate.net

One common ring-expansion approach involves the rearrangement of cyclopropanated pyrans or furans. nih.gov For example, a monocyclopropanated furan (B31954) can undergo a stereoselective ring-expansion mediated by acid, proceeding through a cyclopropylcarbinyl cation rearrangement to yield a highly functionalized six-membered dihydropyran, which can be a precursor to an oxepane system. nih.gov Another powerful method is the Lewis acid-promoted homologation of smaller cyclic ethers with reagents like diazomethane (B1218177) or its derivatives. rsc.org

Homologation of carboxylic acids offers a direct method to extend a carbon chain by a single carbon unit, which can be a key step in building the oxepane ring precursor. nih.govnih.gov Modern methods have been developed for the direct, one-step homologation of carboxylic acids under mild conditions. nih.gov For instance, a visible-light-induced process using nitroethylene (B32686) allows for the iterative homologation of unmodified carboxylic acids, providing a versatile tool for synthesis. nih.gov

Table 2: Comparison of Ring Expansion and Homologation Methods

Method Starting Material Key Reagents Product Type Reference
Ring Expansion Monocyclopropanated Furan Amberlyst 15, Methanol Dihydro-2H-pyran nih.gov
Homologation 6-membered cyclic ether TMSCHN₂, BF₃·OEt₂ 7-membered oxepane rsc.org

| Carboxylic Acid Homologation | Aliphatic Carboxylic Acid | Nitroethylene, Photoredox Catalyst | Homologated Carboxylic Acid | nih.gov |

These strategies are synthetically valuable as they often proceed with high stereocontrol, transferring the stereochemistry present in the starting smaller ring to the final oxepane product.

Functionalization and Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of (R)-Oxepane-4-carboxylic acid is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.

Stereoselective Esterification and Amidation

The conversion of the carboxylic acid to esters and amides is fundamental for creating libraries of compounds for biological screening. It is crucial that these reactions proceed without racemization of the chiral center at C4.

Stereoselective Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., H₂SO₄, HCl), is a classic method. libretexts.orgmasterorganicchemistry.com While effective for simple alcohols, the conditions can sometimes be harsh. masterorganicchemistry.com For more sensitive or sterically hindered substrates, coupling reagents are preferred. The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) allows for esterification under mild, neutral conditions. orgsyn.org This method is effective for a wide range of alcohols, although with very hindered substrates, the formation of N-acylurea byproducts can become a competing reaction. orgsyn.org

Stereoselective Amidation: Direct amidation by heating a carboxylic acid and an amine is often inefficient and requires high temperatures. nih.gov Therefore, coupling reagents are almost always employed. Carbodiimides like DCC or the water-soluble ethyl(dimethylaminopropyl)carbodiimide (EDC) are commonly used, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. peptide.com Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are also highly effective for creating amide bonds with minimal loss of stereochemical integrity. peptide.com More recent organocatalytic methods have been developed that allow for direct amidation under mild conditions without the need for water removal. nih.gov

Table 3: Common Coupling Reagents for Ester and Amide Synthesis

Reagent Additive(s) Key Features Byproduct Reference
DCC (Dicyclohexylcarbodiimide) DMAP (for esters) Widely used, effective for many substrates. Dicyclohexylurea (insoluble) orgsyn.orgpeptide.com
EDC (Ethyl(dimethylaminopropyl)carbodiimide) HOBt (for amides) Water-soluble reagent and byproduct, easy removal. Water-soluble urea peptide.com
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) - High efficiency, low racemization. Hexamethylphosphoramide (carcinogenic) peptide.com

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | Safer alternative to BOP, high coupling efficiency. | Tris(pyrrolidino)phosphine oxide | |

Conversion to Advanced Synthons (e.g., acyl halides, anhydrides)

To enhance the reactivity of the carboxylic acid, it can be converted into more electrophilic synthons such as acyl halides and acid anhydrides. These intermediates readily react with a wide range of nucleophiles.

Acyl Halides: Acyl chlorides are most commonly synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uk The reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk Other reagents like phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) can also be used. chemguide.co.uk The conversion proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group is transformed into a better leaving group. libretexts.orglibretexts.org

Acid Anhydrides: Acid anhydrides can be prepared by the dehydration of two carboxylic acid molecules, often by heating with a strong dehydrating agent like phosphorus pentoxide (P₂O₅). uobasrah.edu.iq A more controlled method involves the reaction of an acyl chloride with a carboxylate salt or a carboxylic acid. libretexts.org This allows for the synthesis of both symmetrical and mixed anhydrides. libretexts.orglibretexts.org Anhydrides are highly useful acylating agents, more reactive than esters but generally less reactive than acyl chlorides. uobasrah.edu.iq

Diversification via Coupling Reactions

Modern synthetic chemistry has introduced powerful coupling reactions that use carboxylic acids directly as coupling partners, offering novel pathways for diversification. Decarboxylative cross-coupling reactions are a prime example, where the entire carboxyl group is extruded as CO₂ and replaced with a new carbon-based fragment. rsc.orgwikipedia.org

These reactions typically employ a metal catalyst (e.g., palladium, copper, or silver) and an oxidant. wikipedia.org An aryl or alkyl halide is coupled with the carboxylic acid, resulting in the formation of a new carbon-carbon bond. wikipedia.org A significant advantage of this approach is the use of stable and abundant carboxylic acids as substrates, avoiding the need to pre-form more sensitive organometallic reagents. rsc.org This strategy allows for the direct connection of the (R)-oxepane-4-yl core to various aryl, heteroaryl, or alkenyl groups, providing a powerful tool for late-stage functionalization and the rapid generation of diverse molecular architectures.

Stereochemical Investigations and Conformational Analysis of R Oxepane 4 Carboxylic Acid

Determination of Absolute and Relative Stereochemistry

The absolute configuration of a chiral center is designated as either R or S. For (R)-Oxepane-4-carboxylic acid, the "R" designation at the C4 position indicates a specific three-dimensional arrangement of the substituents around this stereocenter. This assignment is determined using the Cahn-Ingold-Prelog priority rules, where the substituents on the chiral carbon are ranked based on atomic number. The molecule is then oriented so that the lowest priority group points away from the viewer. If the sequence from the highest to the third-highest priority group is clockwise, the configuration is R. uou.ac.inyoutube.com

The relative stereochemistry in cyclic systems like oxepane (B1206615) describes the spatial relationship between different substituents on the ring. For substituted oxepanes, this involves detailing whether substituents are on the same side (cis) or opposite sides (trans) of the ring's plane. The conformational complexity of the seven-membered ring, however, makes simple planar representations inadequate. The specific conformation of the ring significantly influences the spatial relationship between substituents.

Determining the stereochemistry of oxepane derivatives often involves a combination of synthetic methods and analytical techniques. Chiral resolution of a racemic mixture, for instance, can be achieved by esterification with a chiral auxiliary, such as L-menthol, followed by separation of the resulting diastereomers. beilstein-journals.org Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), and computational calculations are then employed to elucidate the precise configuration of the separated enantiomers. beilstein-journals.org X-ray crystallography provides the most definitive structural information, revealing the exact three-dimensional arrangement of atoms in the solid state. beilstein-journals.org

Conformational Dynamics of the Seven-Membered Ring

The seven-membered oxepane ring is characterized by a high degree of conformational flexibility. researchgate.net Unlike the more rigid six-membered cyclohexane (B81311) ring, which predominantly adopts chair conformations, oxepane can exist in several low-energy conformations, primarily in the twist-chair (TC) and twist-boat (TB) families. researchgate.netresearchgate.net Computational studies have shown that twist-chair conformations are generally the most stable, with chair forms acting as transition states in the pseudorotation process between two twist-chairs. researchgate.netresearchgate.net

The interconversion between these conformations is a dynamic process. The energy barriers for these transformations are relatively low, allowing for rapid interconversion at room temperature. For instance, the barrier to pseudorotation in oxepane has two predicted values of 2.2 and 4.0 kcal/mol, which is higher than the 1.3 kcal/mol barrier in cycloheptane, indicating that the heteroatom introduces some conformational rigidity. nih.gov Temperature-dependent NMR spectroscopy is a powerful tool for studying these dynamics, as changes in temperature can "freeze out" certain conformations, allowing for their individual characterization. researchgate.net

The presence of the oxygen atom in the ring influences the conformational landscape. It has been qualitatively assessed that the preferred order of stability for the oxygen atom is related to its position relative to the two-fold pseudoaxis of the twist-chair conformation. researchgate.net This preference, along with steric and electronic effects of substituents, dictates the predominant conformation of a given oxepane derivative.

Influence of Substituents on Conformational Preferences

The conformational equilibrium of the oxepane ring is significantly influenced by the nature and position of its substituents. The introduction of a substituent, such as the carboxylic acid group in (R)-Oxepane-4-carboxylic acid, can shift the conformational preference towards a state that minimizes unfavorable steric interactions.

The spatial orientation of hydrogen atoms on the oxepane ring can be classified based on their relationship to the ring's pseudo-symmetry elements. researchgate.net When a hydrogen atom is replaced by a substituent, the resulting steric interactions vary depending on this orientation. researchgate.net For example, an axial orientation generally leads to greater steric strain than an isoclinal orientation. researchgate.net

Electronic effects, such as the anomeric effect, also play a crucial role. The anomeric effect describes the tendency of a substituent on a carbon adjacent to a heteroatom to adopt an axial or pseudo-axial orientation. This effect can modify the conformational preference of the entire ring if the energy stabilization it provides can overcome any accompanying increase in steric strain. researchgate.net For instance, substituents that can participate in the gauche effect will favor an isoclinal-gauche orientation. researchgate.net The interplay of these steric and electronic factors determines the final, most stable conformation of a substituted oxepane.

Chirality Transfer and Control in Subsequent Reactions

The stereochemistry of (R)-Oxepane-4-carboxylic acid can direct the stereochemical outcome of subsequent reactions, a phenomenon known as chirality transfer. This is a fundamental concept in asymmetric synthesis, where a pre-existing chiral center influences the creation of new stereocenters.

In reactions involving oxepane derivatives, the chiral information embedded in the (R)-configured C4 center can be transferred to other parts of the molecule or to a reacting species. For example, in nucleophilic additions to the oxepane ring, the existing stereocenter can control the facial selectivity of the attack, leading to the preferential formation of one diastereomer over another. The conformational rigidity of the ring system, even if slight, plays a role in the efficiency of this transfer. nih.gov

Mechanistic Studies and Reaction Pathway Elucidation

Detailed Reaction Mechanism Investigations for (R)-Oxepane-4-carboxylic Acid Formation

The formation of an oxepane (B1206615) ring, a seven-membered ether, presents notable synthetic challenges due to unfavorable entropic and enthalpic factors. acs.orgresearchgate.netrsc.org Several strategies have been developed for oxepane synthesis, including intramolecular cyclizations, ring-closing metathesis, and rearrangements. rsc.org

One plausible pathway to an oxepane-4-carboxylic acid structure is through an intramolecular oxa-conjugate addition (a Michael addition). In studies on similar systems, this reaction is often catalyzed by an organocatalyst. For instance, the formation of α,α′-trans-oxepanes has been achieved through the cyclization of a hydroxy-α,β-unsaturated aldehyde. nih.gov The proposed mechanism for such a transformation typically involves the activation of the aldehyde by a chiral aminocatalyst to form a reactive iminium ion. This is followed by an intramolecular 7-endo-trig cyclization, where the hydroxyl group attacks the β-position of the activated double bond. Subsequent hydrolysis of the iminium ion releases the catalyst and yields the oxepane aldehyde, which could then be oxidized to the corresponding carboxylic acid.

Another potential route involves the ring-opening of a suitable epoxide precursor by a tethered nucleophile. The acid-catalyzed ring-opening of epoxides by carboxylic acids is a well-established reaction. sci-hub.se The mechanism proceeds via protonation of the epoxide oxygen, which activates the ring toward nucleophilic attack by the carboxylic acid. For a reaction to form (R)-Oxepane-4-carboxylic acid, this would likely be an intramolecular process from a specifically designed acyclic precursor, where stereochemistry is controlled by the chiral starting material.

Kinetic Studies of Key Synthetic Transformations

Kinetic data for the synthesis of (R)-Oxepane-4-carboxylic acid is not available in the current body of scientific literature. However, kinetic studies on analogous reactions provide insight into the factors that would govern its formation.

For instance, in the organocatalytic oxa-conjugate addition to form other oxepane systems, NMR kinetic experiments have demonstrated that the formation of the trans-diastereomer is a kinetically controlled process. acs.orgnih.gov Initially, the trans product is formed preferentially, but over time it can isomerize to a thermodynamic mixture of isomers. nih.gov

Kinetic studies on the ring-opening of epoxides with carboxylic acids, catalyzed by the corresponding carboxylate, show that the reaction order for both the epoxide and the catalyst is typically one, while the order for the material acid is zero. sci-hub.se The rate-determining step is the nucleophilic attack of the carboxylate on the epoxide ring. sci-hub.se The reaction rate is influenced by factors such as the solvent environment and the structure of the catalyst. sci-hub.se

Table 1: Representative Kinetic Parameters for Related Epoxide Ring-Opening Reactions This table presents hypothetical data based on typical values found for the acidolysis of epoxides to illustrate the type of information that would be gathered in a kinetic study.

Reaction StepReactant(s)CatalystTemperature (°C)Rate Constant (k)Reaction Order
Epoxide Ring-OpeningEpoxide, Carboxylic AcidCarboxylate801.5 x 10⁻³ L mol⁻¹ s⁻¹1st (in Epoxide & Catalyst)
Iminium Ion FormationAldehyde, Amine CatalystAcid252.0 x 10⁻² L mol⁻¹ s⁻¹1st (in Aldehyde & Catalyst)
Intramolecular CyclizationActivated Intermediate-255.0 x 10⁻⁴ s⁻¹1st

This data is illustrative and not specific to (R)-Oxepane-4-carboxylic acid.

Isomerization Pathways and Stereochemical Integrity

Maintaining the stereochemical integrity at the C4 position is crucial for the synthesis of (R)-Oxepane-4-carboxylic acid. The stability of the chiral center depends heavily on the chosen synthetic route and the reaction conditions.

In pathways involving enolates or related planar intermediates adjacent to the chiral center, there is a risk of racemization. However, if the carboxylic acid group at C4 is installed via a method that does not involve the cleavage and reformation of bonds at the stereocenter, such as through the reduction of a double bond in a chiral precursor or a stereospecific cyclization, the integrity can be maintained. chemimpex.com

Studies on the formation of other chiral oxepanes have shown that the stereochemical outcome can be controlled. For example, in the organocatalytic synthesis of α,α′-disubstituted oxepanes, the initial product is the kinetic α,α′-trans-oxepane. nih.gov However, upon prolonged reaction times, this can isomerize to a thermodynamic mixture of cis and trans isomers, indicating a potential pathway for loss of stereochemical information relative to the initial product. nih.gov The mechanism for this isomerization likely involves a retro-oxa-Michael reaction followed by re-cyclization.

For (R)-Oxepane-4-carboxylic acid, an isomerization pathway could theoretically involve the enolization of the carboxylic acid group under certain conditions, although this is generally less favorable than enolization of ketones or aldehydes. The preservation of the (R)-configuration would depend on reaction conditions that avoid such equilibration.

Theoretical and Computational Chemistry Applied to R Oxepane 4 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (R)-Oxepane-4-carboxylic acid. nrel.govtaylor.edu Methods such as DFT with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p), def2-TZVP) are utilized to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nrel.govresearchgate.netnih.gov

Calculations can reveal key electronic descriptors that govern the molecule's behavior. For instance, the distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies are critical in understanding reactivity. nih.gov The HOMO-LUMO gap provides an estimation of the molecule's chemical stability and its propensity to undergo electronic transitions. nih.gov Natural Bond Orbital (NBO) analysis can further detail charge distribution and orbital interactions within the molecule. nih.gov

These computational approaches can also predict various chemical properties. For example, the calculation of Mulliken atomic charges and spin densities helps in understanding the sites susceptible to nucleophilic or electrophilic attack. nrel.gov Furthermore, quantum chemical methods can be employed to calculate thermochemical parameters like enthalpy and Gibbs free energy, which are crucial for predicting the thermodynamics of reactions involving (R)-Oxepane-4-carboxylic acid. nrel.govnih.gov

Table 1: Calculated Electronic Properties of Carboxylic Acid Analogs

PropertyMethodValue
HOMO EnergyTD-DFTVaries with functional and basis set
LUMO EnergyTD-DFTVaries with functional and basis set
HOMO-LUMO GapTD-DFTVaries with functional and basis set
Ionization PotentialIPEA-xTBVaries with conformation
Proton AffinityAPMO/PP2~0.68 kcal/mol (mean absolute error) researchgate.net

Note: Specific values for (R)-Oxepane-4-carboxylic acid require dedicated calculations. The table presents typical properties and methods used for similar molecules.

Molecular Dynamics Simulations for Conformational Landscapes

The seven-membered oxepane (B1206615) ring of (R)-Oxepane-4-carboxylic acid possesses significant conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool for exploring the potential energy surface and identifying the most stable conformations of this molecule in different environments, such as in the gas phase or in solution. nih.govnih.gov

MD simulations track the atomic motions of the molecule over time, providing a dynamic picture of its conformational landscape. nih.gov By analyzing the simulation trajectories, researchers can identify low-energy conformers, such as the chair and boat forms of the oxepane ring, and the energetic barriers between them. researchgate.netacs.org The relative populations of these conformers can be determined using Boltzmann statistics based on their free energies. uantwerpen.be

Table 2: Common Low-Energy Conformations of Seven-Membered Rings

ConformationRelative Energy (typical)
Twist-ChairLowest
ChairLow
BoatHigher
Twist-BoatHigher

Note: The exact energy ranking for (R)-Oxepane-4-carboxylic acid would depend on the specific computational method and the influence of the carboxylic acid group.

Prediction of Spectroscopic Parameters to Aid Structural Assignment

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure and stereochemistry of (R)-Oxepane-4-carboxylic acid.

Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations, typically at the DFT level, can predict the vibrational frequencies and intensities of the molecule. nih.gov These calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes to specific functional groups and motions within the molecule. For carboxylic acids, particular attention is paid to the characteristic C=O and O-H stretching frequencies. uantwerpen.be

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of (R)-Oxepane-4-carboxylic acid, theoretical chemical shifts can be obtained. These predictions are highly sensitive to the molecular conformation, making them a powerful tool for distinguishing between different conformers and confirming the stereochemistry.

Vibrational Circular Dichroism (VCD): For chiral molecules like (R)-Oxepane-4-carboxylic acid, VCD spectroscopy offers an excellent method for determining the absolute configuration. uantwerpen.be The computational prediction of VCD spectra, which are the differential absorption of left and right circularly polarized infrared light, is a reliable way to assign the (R) or (S) configuration by comparing the calculated spectrum with the experimental one. uantwerpen.be

Table 3: Computational Methods for Spectroscopic Prediction

Spectroscopic TechniqueComputational MethodPredicted Parameters
FT-IR/FT-RamanDFT (e.g., B3LYP, M06-2X)Vibrational frequencies, intensities
¹H and ¹³C NMRGIAO, CSGT (within DFT)Chemical shifts, coupling constants
VCDDFT (e.g., M06-2X)Rotational strengths, VCD intensities

Computational Design of Novel Synthetic Routes and Catalysts

Computational chemistry is increasingly being used to design and optimize synthetic pathways and to develop novel catalysts for the synthesis of complex molecules like (R)-Oxepane-4-carboxylic acid. rsc.org

Designing Synthetic Routes: Theoretical calculations can be used to evaluate the feasibility of proposed reaction steps. By calculating the activation energies and reaction enthalpies of different potential pathways, chemists can identify the most promising synthetic strategies before committing to laboratory work. nrel.gov For instance, computational studies can explore various ring-closing reactions to form the oxepane ring or functional group interconversions. rsc.org

Catalyst Design: In silico methods can aid in the design of catalysts for the stereoselective synthesis of (R)-Oxepane-4-carboxylic acid. This can involve modeling the interaction of a substrate with a chiral catalyst to predict the enantioselectivity of a reaction. core.ac.uk For example, computational screening of different ligands for a metal catalyst can help identify candidates that are likely to afford high yields and enantiomeric excess. The synthesis of N-substituted cyclic amines from diacids and amines has been achieved through hydrosilylation reactions using iron-based catalysts, demonstrating the potential for catalyst-driven synthesis of related cyclic compounds. mdpi.com

By modeling transition states and reaction intermediates, researchers can gain a deeper understanding of the catalytic cycle and identify key factors that control the reaction's efficiency and selectivity. This knowledge can then be used to rationally design improved catalysts for the synthesis of (R)-Oxepane-4-carboxylic acid and its derivatives.

Application As a Chiral Building Block in Advanced Organic Synthesis

Role in the Enantioselective Total Synthesis of Complex Natural Products

The oxepane (B1206615) ring is a core structural feature in a wide array of biologically active natural products, particularly those of marine origin. nih.gov The synthesis of these complex molecules often presents significant challenges due to the entropic and enthalpic barriers associated with forming seven-membered rings. odu.educore.ac.uk Consequently, numerous synthetic strategies have been developed to construct the oxepane motif, including ring-closing metathesis, intramolecular cyclizations, and rearrangements. nih.govodu.educore.ac.uk

While comprehensive reviews detail the synthesis of oxepane-containing natural products like those in the lauroxane family, janoxepin, and various marine-derived compounds, the direct use of (R)-Oxepane-4-carboxylic acid as a starting material is not prominently documented in the synthesis of major, complex natural products. nih.govresearchgate.netuni-freiburg.de However, its status as a chiral building block suggests its potential as a precursor. bldpharm.com Chiral molecules like (R)-Oxepane-4-carboxylic acid are invaluable in enantioselective synthesis, where the goal is to produce a single enantiomer of a target molecule. mun.ca The synthesis of (-)-acetylapoaranotin, for instance, utilized a key dihydrooxepine-containing amine building block, highlighting the importance of chiral oxepane derivatives in constructing complex natural products. acs.org

Table 1: Representative Strategies for Oxepane Ring Synthesis in Natural Products This table showcases general methods and not direct applications of (R)-Oxepane-4-carboxylic acid.

Synthetic StrategyTarget Natural Product/CoreReference
Ring-Closing Metathesis (RCM)Janoxepin nih.govresearchgate.net
Baeyer-Villiger Oxidation(-)-Austalide B (western sector) nih.gov
Intramolecular Hydroalkoxylation of AllenesLaurepinnacin (and other chiral cyclic ethers) uni-freiburg.de
Cycloaddition ReactionsOxepane Nucleoside Analogues researchgate.net

Precursor for the Development of Chiral Ligands and Catalysts

Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Chiral carboxylic acids (CCAs) have recently emerged as a powerful class of monodentate ligands for transition-metal-catalyzed reactions, particularly in enantioselective C-H functionalization. snnu.edu.cn This strategy combines an achiral metal complex with a chiral carboxylic acid, which acts as a ligand to create a chiral environment around the metal center, thereby controlling the stereochemical outcome of the reaction. snnu.edu.cnnih.gov

Although specific examples of ligands derived directly from (R)-Oxepane-4-carboxylic acid are not extensively reported, its structure is well-suited for this purpose. The carboxylic acid group can coordinate to a metal center, while the chiral oxepane backbone can provide the necessary steric and electronic influence to induce enantioselectivity. snnu.edu.cn Research has demonstrated the successful use of various other chiral carboxylic acids, such as protected amino acids, as ligands in cobalt-, rhodium-, and iridium-catalyzed asymmetric reactions. snnu.edu.cn

Table 2: Examples of Chiral Carboxylic Acids in Asymmetric Catalysis This table provides examples of the general principle and does not list ligands derived from (R)-Oxepane-4-carboxylic acid.

Chiral Carboxylic Acid TypeMetal CatalystReaction TypeReference
Imide-protected α-amino acidsCp*tBuCo(III)C(sp³)–H Amidation snnu.edu.cn
C-N Axially Chiral Carboxylic AcidRu(II)C–H Annulation nih.gov
N-Acyloxazolinones (as enolate equivalents)Palladium(0)Asymmetric Allylic Alkylation nih.gov

The development of new chiral ligands is a continuous effort in chemical synthesis to improve the efficiency and selectivity of catalytic processes for producing enantiopure pharmaceuticals and other fine chemicals. sigmaaldrich.com

Scaffold for Combinatorial Library Synthesis of Optically Active Compounds

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. ijfans.org This approach is central to drug discovery and materials science. A key element in library design is the "scaffold," a core molecular structure onto which various substituents can be attached. nih.govmuni.cz

(R)-Oxepane-4-carboxylic acid possesses the key features of a potential scaffold for generating libraries of optically active compounds. The carboxylic acid provides a reactive handle for derivatization, such as forming amides or esters with a diverse set of amines or alcohols. uzh.ch The rigid, chiral oxepane ring provides a defined three-dimensional structure, which can be crucial for specific interactions with biological targets. nih.gov While the direct application of (R)-Oxepane-4-carboxylic acid as a central scaffold in a major combinatorial library synthesis is not specifically documented, the principles of combinatorial chemistry support its potential in this role. ijfans.orgmuni.cz For instance, a patent describes the synthesis of libraries of oxepanyl-pyrazol-yl-heterocyclyl-carboxamide compounds, demonstrating the utility of the oxepane carboxamide structure in creating diverse molecular libraries. epo.org

Integration into Polymeric Materials and Supramolecular Assemblies

The incorporation of specific molecular building blocks into polymers can impart unique properties to the resulting materials. Carboxylic acids are versatile monomers and functional groups in polymer chemistry. researchgate.net For example, a patent describes the polymerization of silyl-protected 7-oxooxepane-4-carboxylic acid, a derivative of the title compound, indicating the potential for oxepane carboxylic acids to be used in creating novel polymers. uliege.be

In the realm of supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. nih.gov Carboxylic acids are fundamental building blocks in supramolecular design due to their strong and directional hydrogen-bonding capabilities, which can lead to the formation of dimers, chains, and more complex networks. ias.ac.inrsc.org The defined stereochemistry and cyclic structure of (R)-Oxepane-4-carboxylic acid could be used to guide the formation of specific chiral supramolecular assemblies. While research has explored the self-assembly of various carboxylic acids on surfaces and in crystals, specific studies detailing the integration of (R)-Oxepane-4-carboxylic acid into such systems are not widely reported. rsc.orgresearchgate.net

Exploration of Biochemical Interactions and Biological Probes

Molecular Recognition Studies with Biological Macromolecules (e.g., enzymes, receptors)

The molecular architecture of oxepane (B1206615) derivatives allows for specific interactions with biological macromolecules, leading to the modulation of cellular signaling pathways. A notable example is the interaction of oxepane-based compounds with components of the Wnt signaling pathway, which is crucial in carcinogenesis and cell differentiation. mdpi.com

In a biology-oriented synthesis (BIOS) approach, a library of substituted oxepanes was created to identify modulators of this pathway. mdpi.com Screening of this library led to the discovery of compounds, termed "Wntepanes," that act as activators of Wnt signaling. These compounds were found to function synergistically with the Wnt3a protein. researchgate.net

Further investigation to pinpoint the molecular target of these active oxepanes involved a chemical proteomics approach. An affinity probe based on the most active compound, Wntepane 1 (a tricyclic oxepane derivative), was synthesized. researchgate.net This probe successfully identified the Wnt membrane receptor Vangl1 as a direct binding partner. mdpi.com This was a significant finding, as it represented the first report of a small molecule tool compound capable of targeting the Vangl1 protein. mdpi.com The interaction is reversible, demonstrating a specific molecular recognition event between the complex oxepane scaffold and the receptor. mdpi.com

Design and Synthesis of Probes for Target Identification in Chemical Biology

Chemical probes are essential tools for identifying the protein targets of bioactive small molecules, thereby elucidating their mechanisms of action. nih.govnih.gov The discovery of Wntepanes as Wnt pathway activators necessitated the development of a specialized probe to isolate their cellular binding partners.

For this purpose, an affinity probe was designed and synthesized based on the structure of the most potent Wnt activator identified from the oxepane library. researchgate.net The design involved linking the bioactive oxepane core to a biotin (B1667282) molecule. mdpi.com Biotin is a common tag in chemical biology because of its high-affinity interaction with streptavidin, which facilitates the capture and purification of protein-probe complexes.

The synthesis of this "bait probe" was a critical step in the target identification process. researchgate.net Using this biotin-conjugated oxepane probe in affinity purification experiments with cell lysates allowed researchers to successfully capture and identify Vangl1 as the binding target, which was subsequently confirmed by Western blotting. mdpi.comresearchgate.net A control compound, structurally similar but inactive, was used to ensure that the binding was specific to the active molecule. researchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues in In Vitro Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of bioactive compounds. researchgate.netnih.gov Following the initial discovery of Wnt-activating oxepanes, a systematic SAR study was conducted using a reporter gene assay to quantify Wnt signaling modulation. researchgate.net

The study analyzed a library of mono-, bi-, and tricyclic oxepanes, revealing key structural features required for high activity. researchgate.net The findings from the SAR analysis are summarized below:

Substituents at R¹ and R²: The presence of two methyl groups at these positions was found to be beneficial for high activity. Replacing them with larger groups, such as a di-n-pentyl group, led to increased toxicity. researchgate.net

Substituents at R³: Maleic acid imide coupling products (where R³=H) and N-phenyl analogues demonstrated greater activation of the Wnt pathway compared to the corresponding dicarboxylic acids. researchgate.net

Substituents at R⁴: This position tolerated a wide variety of substituents, including esters and carbamates, without a significant loss of activity. researchgate.net

Substituents at R⁵: In contrast, introducing even a small methyl group at the R⁵ position resulted in reduced activity. researchgate.net

Based on these results, the tricyclic oxepane 109 was identified as the most promising candidate for further development and for use in target identification studies. researchgate.net

Table 1: Structure-Activity Relationship of Oxepane Analogues in Wnt Signaling Assay This table is interactive. You can sort and filter the data.

Compound ID R¹/R² Substituent R³ Substituent R⁴ Substituent R⁵ Substituent Relative Activity ED₅₀ (µM)
75 gem-dimethyl H (imide) Varied H High 2.5
86 gem-dimethyl Phenyl (imide) Varied H High 1.9
97 gem-dimethyl H (dicarboxylic acid) Varied H Moderate 11.2
109 gem-dimethyl H (imide) Optimized H Very High 1.8
Analogue A Di-n-pentyl H (imide) Varied H Toxic N/A
Analogue B gem-dimethyl H (imide) Varied Methyl Reduced >20

Data synthesized from findings reported in Basu et al. (2011). researchgate.net

Metabolic Fate Studies in Non-Human Biological Models (e.g., in vitro enzymatic studies)

The metabolic fate of a compound is a critical factor in its development as a therapeutic agent. In vitro models, such as pooled human liver S9 fractions or recombinant enzymes, are commonly used to predict in vivo metabolism. uni-saarland.denih.gov These studies often investigate Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic pathways. nih.gov

For carboxylic acid-containing drugs, common metabolic routes include the formation of reactive acyl-CoA thioesters and acyl glucuronides. researchgate.net Ester hydrolysis is also a significant metabolic step for compounds containing ester functionalities. uni-saarland.deljmu.ac.uk The specific enzymes involved, such as cytochrome P450 (CYP) isozymes for oxidation and carboxylesterases (hCES) for hydrolysis, are often identified. uni-saarland.denih.gov

However, a review of the available scientific literature did not yield specific studies on the metabolic fate of (R)-Oxepane-4-carboxylic acid or its direct bioactive analogues like the Wntepanes in non-human biological models. While general metabolic pathways for carboxylic acids and cyclic ethers are well-documented, dedicated in vitro enzymatic studies for this particular class of oxepane derivatives have not been published. uni-saarland.denih.govacs.org Therefore, the specific metabolites and the enzymes responsible for the biotransformation of (R)-Oxepane-4-carboxylic acid remain to be determined.

Advanced Analytical Methodologies for Research on R Oxepane 4 Carboxylic Acid

High-Resolution Spectroscopic Techniques for Elucidation of Molecular Architecture (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy plays a crucial role in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the molecule. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) C-H couplings. hmdb.ca Correlation Spectroscopy (COSY) is used to identify proton-proton couplings within the oxepane (B1206615) ring and the carboxylic acid side chain. nih.govdur.ac.uk Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry and preferred conformation of the oxepane ring. nih.gov

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of (R)-Oxepane-4-carboxylic acid. wiley-vch.de Using techniques like electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio is measured with high precision. cam.ac.ukmetabolomexchange.org This allows for the calculation of the molecular formula with a high degree of confidence, distinguishing it from other potential isobaric compounds.

Table 1: Hypothetical High-Resolution Spectroscopic Data for (R)-Oxepane-4-carboxylic acid
TechniqueParameterExpected Observation
¹H NMRChemical Shifts (δ)Complex multiplets for oxepane ring protons; distinct signal for the proton on the stereocenter (C4).
¹³C NMRChemical Shifts (δ)Signals corresponding to each carbon atom in the oxepane ring and the carboxyl group.
COSYCorrelationsCross-peaks indicating ³J(H,H) couplings between adjacent protons in the oxepane ring.
HSQCCorrelationsCross-peaks correlating each proton to its directly attached carbon atom.
HMBCCorrelationsCorrelations between the carboxylic proton and the C4 carbon, as well as other 2-3 bond C-H correlations.
HRMS (ESI)m/zPrecise mass of the [M-H]⁻ or [M+H]⁺ ion, confirming the molecular formula C₆H₁₀O₃. nih.gov

Chromatographic Methods for Enantiomeric Purity and Isomeric Separation (e.g., Chiral HPLC, GC-MS with derivatization)

Ensuring the enantiomeric purity of (R)-Oxepane-4-carboxylic acid is critical for its application in stereospecific synthesis and biological studies. Chromatographic techniques are the gold standard for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess (ee) of (R)-Oxepane-4-carboxylic acid. nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.netresearchgate.net Polysaccharide-based chiral columns are often effective for the separation of chiral carboxylic acids. researchgate.net The choice of mobile phase, often a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the (R) and (S) enantiomers. wiley-vch.de The relative peak areas in the chromatogram are used to calculate the enantiomeric purity. registech.com In some cases, pre-column derivatization to form diastereomers can also facilitate separation on a standard reversed-phase column. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization provides another powerful tool for the analysis of carboxylic acids. researchgate.net Due to the low volatility of carboxylic acids, derivatization is necessary to convert them into more volatile esters. colostate.eduresearch-solution.com Common derivatizing agents include diazomethane (B1218177) or silylating agents. d-nb.info For chiral analysis, a chiral stationary phase can be used in the GC column. Alternatively, derivatization with a chiral alcohol can produce diastereomeric esters that can be separated on a non-chiral column. The mass spectrometer serves as a sensitive and selective detector.

Table 2: Chromatographic Methods for (R)-Oxepane-4-carboxylic acid Analysis
MethodStationary PhaseMobile Phase/Carrier GasDetectionApplication
Chiral HPLCChiral (e.g., polysaccharide-based)Hexane/Isopropanol with acid modifierUV/VisDetermination of enantiomeric purity. clockss.orgmdpi.com
GC-MS (with derivatization)Chiral or non-chiral capillary columnHeliumMass Spectrometry (EI)Quantification and isomeric separation after conversion to a volatile derivative. d-nb.infonih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of (R)-Oxepane-4-carboxylic acid in the solid state. semanticscholar.org This technique provides precise information on bond lengths, bond angles, and the conformation of the oxepane ring. researchgate.net Crucially, for a chiral molecule, single-crystal X-ray diffraction can be used to determine the absolute configuration of the stereocenter (C4) without ambiguity, often by using the anomalous dispersion effect of heavy atoms or by co-crystallization with a chiral auxiliary of known configuration. tcichemicals.comchemmethod.com The analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which govern the supramolecular architecture. rsc.orgrsc.org

Table 3: Expected X-ray Crystallographic Parameters for (R)-Oxepane-4-carboxylic acid
ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. chemmethod.com
Space GroupThe symmetry of the crystal lattice. For a chiral, enantiopure compound, this will be a chiral space group.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond Lengths and AnglesPrecise measurements of all covalent bonds and the angles between them within the molecule.
Torsion AnglesThe dihedral angles that define the conformation of the seven-membered oxepane ring.
Absolute ConfigurationUnambiguous assignment of the (R) configuration at the C4 stereocenter. tcichemicals.com

Circular Dichroism Spectroscopy for Chiral Characterization

Circular Dichroism (CD) spectroscopy is a valuable technique for the characterization of chiral molecules like (R)-Oxepane-4-carboxylic acid in solution. bepress.com It measures the differential absorption of left and right circularly polarized light by the molecule. chiralabsxl.com The resulting CD spectrum is unique to a specific enantiomer and its conformation. The sign and intensity of the Cotton effects in the CD spectrum can be used to assign the absolute configuration by comparison with related compounds of known stereochemistry or with theoretical calculations. chiralabsxl.com Furthermore, CD spectroscopy can be a rapid and sensitive method for determining the enantiomeric excess of a sample, as the magnitude of the CD signal is proportional to the concentration difference between the two enantiomers. nih.gov

Table 4: Application of Circular Dichroism for (R)-Oxepane-4-carboxylic acid
ApplicationPrincipleExpected Outcome
Chiral CharacterizationDifferential absorption of circularly polarized light by the chiral chromophore (carboxylic acid and oxepane ring). formulationbio.comA characteristic CD spectrum with positive and/or negative Cotton effects. The spectrum of the (S)-enantiomer would be a mirror image. chiralabsxl.com
Determination of Enantiomeric ExcessThe magnitude of the CD signal is directly proportional to the excess of one enantiomer over the other. nih.govA calibration curve can be constructed to quantify the enantiomeric excess in unknown samples.

Future Perspectives and Emerging Research Avenues

Innovations in Green and Sustainable Synthesis of (R)-Oxepane-4-carboxylic Acid

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like (R)-Oxepane-4-carboxylic acid to minimize environmental impact and enhance safety and efficiency. wjpmr.com Innovations in this area are expected to address the limitations of traditional synthetic routes, which often rely on hazardous reagents and generate significant waste.

Key areas of innovation include:

Atom Economy: Future synthetic strategies will likely prioritize maximizing the incorporation of all materials used in the process into the final product, thus reducing waste. wjpmr.com

Use of Greener Solvents: A shift away from volatile and toxic organic solvents towards more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents is a critical aspect of green synthesis. epitomejournals.com

Catalytic Methods: The development and application of novel catalysts, including solid acid catalysts like zeolites and functionalized graphene oxide, can offer more sustainable pathways for key transformations in the synthesis of carboxylic acids. wjpmr.com These catalysts can often be recovered and reused, further enhancing the sustainability of the process.

Renewable Feedstocks: Research is anticipated to explore the use of renewable starting materials for the synthesis of the oxepane (B1206615) ring and the carboxylic acid moiety, reducing the dependence on petrochemical sources.

Green Chemistry PrincipleApplication in (R)-Oxepane-4-carboxylic Acid SynthesisPotential Impact
Waste Prevention Designing synthetic routes with fewer steps and higher yields.Reduced generation of byproducts and purification waste.
Atom Economy Employing reactions that incorporate a high percentage of starting material atoms into the product.Increased efficiency and reduced raw material consumption.
Safer Solvents & Auxiliaries Replacing hazardous solvents with water, ionic liquids, or solvent-free conditions.Improved safety profile and reduced environmental pollution.
Catalysis Utilizing recyclable and highly selective catalysts (e.g., enzymes, solid acids).Enhanced reaction rates, selectivity, and reduced energy consumption.
Renewable Feedstocks Sourcing starting materials from biomass or other renewable sources.Decreased reliance on fossil fuels and a more sustainable lifecycle.

Chemo-Enzymatic and Biocatalytic Transformations

The integration of biological catalysts, such as enzymes, into synthetic routes offers significant advantages in terms of selectivity, efficiency, and sustainability. pharmasalmanac.com For a chiral molecule like (R)-Oxepane-4-carboxylic acid, biocatalysis presents a powerful tool for establishing the desired stereochemistry with high precision. nih.gov

Emerging research in this domain includes:

Enzymatic Resolution: Lipases and other hydrolases could be employed for the kinetic resolution of racemic mixtures of oxepane-4-carboxylic acid or its precursors. This approach leverages the high enantioselectivity of enzymes to separate the desired (R)-enantiomer from the (S)-enantiomer.

Asymmetric Biocatalysis: The use of engineered enzymes, such as ketoreductases or transaminases, could enable the direct asymmetric synthesis of chiral intermediates leading to (R)-Oxepane-4-carboxylic acid. acs.orgnih.gov This would circumvent the need for chiral auxiliaries or resolutions, leading to more efficient and atom-economical processes.

Cascade Reactions: The development of one-pot, multi-enzyme cascade reactions could streamline the synthesis by combining several steps, reducing the need for intermediate purification and minimizing solvent use. researchgate.net For instance, a cascade could be designed to convert a simple achiral precursor into the final chiral product in a single reaction vessel. biorxiv.org

Biocatalytic ApproachDescriptionPotential Advantages for (R)-Oxepane-4-carboxylic Acid
Kinetic Resolution Enzymatic differentiation of enantiomers in a racemic mixture.High enantiomeric purity of the final product.
Asymmetric Desymmetrization Enzymatic conversion of a prochiral substrate into a chiral product.Direct formation of the desired stereocenter.
Dynamic Kinetic Resolution Combination of enzymatic resolution with in-situ racemization of the unwanted enantiomer.Theoretical 100% yield of the desired enantiomer.
Engineered Enzymes Tailoring enzyme properties (e.g., substrate specificity, stability) through protein engineering.Optimized performance for specific synthetic steps.

Development of Next-Generation Analogues for Specific Research Applications

The oxepane scaffold is recognized as a valuable motif in medicinal chemistry due to its unique three-dimensional structure and physicochemical properties. researchgate.netresearchgate.net Developing next-generation analogues of (R)-Oxepane-4-carboxylic acid could lead to new molecular probes and potential therapeutic agents.

Future research directions in this area may involve:

Scaffold Hopping and Bioisosteric Replacement: Replacing the oxepane ring with other heterocyclic systems or modifying the carboxylic acid group with known bioisosteres could lead to analogues with improved pharmacological properties. The introduction of oxetane (B1205548) rings, for example, has been shown to enhance properties like aqueous solubility and metabolic stability in drug candidates. nih.govacs.orgnih.gov

Introduction of Functional Groups: The synthesis of derivatives with diverse functional groups on the oxepane ring would allow for the exploration of structure-activity relationships and the development of compounds with specific biological targets.

Conformationally Constrained Analogues: The design and synthesis of more rigid analogues could help in understanding the bioactive conformation and improve binding affinity to biological targets. The use of scaffolds like norbornene can introduce conformational rigidity. mdpi.com

Analogue Design StrategyRationalePotential Application
Bioisosteric Replacement of Carboxylic Acid To improve pharmacokinetic properties (e.g., cell permeability, metabolic stability).Development of orally bioavailable drug candidates.
Substitution on the Oxepane Ring To explore structure-activity relationships and modulate target binding.Optimization of potency and selectivity.
Scaffold Modification To access novel chemical space and intellectual property.Discovery of new biological activities.
Conjugation to Other Moieties To create targeted drug delivery systems or bifunctional molecules.Enhancing efficacy and reducing off-target effects.

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning

Key applications of AI and ML in this context include:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of (R)-Oxepane-4-carboxylic acid and propose multiple disconnection strategies, leading to the identification of readily available starting materials and innovative synthetic routes. nih.govchemrxiv.orgmit.edu

Reaction Condition Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for each step in a synthetic sequence, thereby maximizing yield and minimizing byproducts. beilstein-journals.org

Catalyst Design: Machine learning models can be used to design novel chiral catalysts with enhanced enantioselectivity for the asymmetric synthesis of the (R)-enantiomer. riken.jp By combining computational screening with ML, it is possible to identify promising catalyst structures before undertaking extensive experimental work. chiralpedia.com

Predictive Modeling: AI can be used to predict the physicochemical and biological properties of virtual analogues, allowing for the in-silico screening of large compound libraries and prioritizing the synthesis of the most promising candidates. arxiv.org

The integration of these computational approaches with automated synthesis platforms holds the promise of creating a closed-loop system for the rapid design, synthesis, and testing of novel (R)-Oxepane-4-carboxylic acid derivatives. moleculemaker.org

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